molecular formula C7H5N5O B2482308 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one CAS No. 313527-23-0

5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one

Cat. No.: B2482308
CAS No.: 313527-23-0
M. Wt: 175.151
InChI Key: KKBAWAFKLRLXIG-UHFFFAOYSA-N
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Description

5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one is a heterocyclic compound that belongs to the class of imidazoles. These compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one typically involves the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1′-carbonyldiimidazole . This method allows for the formation of the imidazole ring with high regioselectivity and functional group compatibility .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one is unique due to its specific ring structure and the presence of both imidazole and benzotriazole moieties. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O/c13-7-8-3-1-5-6(11-12-10-5)2-4(3)9-7/h1-2H,(H2,8,9,13)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBAWAFKLRLXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=NNN=C31)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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